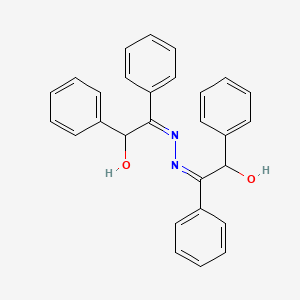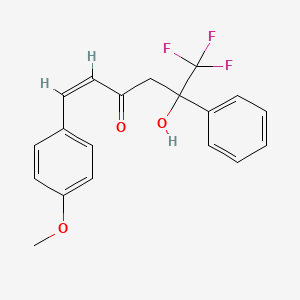![molecular formula C18H23N3O3 B5283184 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5283184.png)
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and an acetamide moiety attached to a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a furan-2-ylmethyl halide under basic conditions to form the intermediate. This intermediate is subsequently acylated with 4-methoxyphenylacetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan and piperazine rings may facilitate binding to these targets, while the acetamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Flubendiamide: An insecticide used against lepidopteron pests, featuring a complex structure with multiple functional groups.
Uniqueness
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of a furan ring, piperazine ring, and acetamide group, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-6-4-15(5-7-16)19-18(22)14-21-10-8-20(9-11-21)13-17-3-2-12-24-17/h2-7,12H,8-11,13-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYANMNXSQVICCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5283105.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate](/img/structure/B5283109.png)

![1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5283117.png)
![DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B5283125.png)
![N-[1-(1-isobutyrylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5283135.png)


![(5E)-5-[[3-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5283153.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5283158.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5283162.png)
![2-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5283170.png)
![N-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5283197.png)
![4-methoxy-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide](/img/structure/B5283216.png)
